[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine

Receptor Binding Structure-Activity Relationship Ligand Design

The compound [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine (CAS 313345-08-3), also known as 1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine or 2-[4-(Dimethylamino)-1-piperidyl]ethylamine, is a heterocyclic diamine building block featuring a piperidine core with a 4-dimethylamino substituent and a 1-(2-aminoethyl) side chain. Its molecular formula is C₉H₂₁N₃, with a molecular weight of 171.28 g/mol.

Molecular Formula C9H21N3
Molecular Weight 171.288
CAS No. 313345-08-3
Cat. No. B2862136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine
CAS313345-08-3
Molecular FormulaC9H21N3
Molecular Weight171.288
Structural Identifiers
SMILESCN(C)C1CCN(CC1)CCN
InChIInChI=1S/C9H21N3/c1-11(2)9-3-6-12(7-4-9)8-5-10/h9H,3-8,10H2,1-2H3
InChIKeyXYIUIYHRNFXKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine (CAS 313345-08-3) – Chemical Identity and Core Specifications


The compound [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine (CAS 313345-08-3), also known as 1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine or 2-[4-(Dimethylamino)-1-piperidyl]ethylamine, is a heterocyclic diamine building block featuring a piperidine core with a 4-dimethylamino substituent and a 1-(2-aminoethyl) side chain . Its molecular formula is C₉H₂₁N₃, with a molecular weight of 171.28 g/mol . As a bifunctional amine, it offers distinct nucleophilic reactivity at both the primary and tertiary amine sites, making it a strategic intermediate for constructing complex molecular architectures in medicinal chemistry, coordination chemistry, and bioconjugation [1].

Why [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine Cannot Be Replaced by Common Piperidine Analogs


Generic substitution fails because the target compound's unique juxtaposition of a primary amine and a tertiary dimethylamino group on a piperidine scaffold creates a distinctive charge and lipophilicity profile that fundamentally differs from its closest analogs. Compounds like 1-(2-aminoethyl)piperidine (CAS 27578-60-5) lack the tertiary amine center, while 4-(dimethylamino)piperidine (CAS 50533-97-6) lacks the pendant primary amine [1][2]. These structural variations lead to quantifiable differences in basicity (pKa), lipophilicity (logP), and hydrogen-bonding capacity, which directly impact receptor binding, pharmacokinetic behavior, and chemical reactivity . The following quantitative evidence demonstrates why scientific and procurement decisions must be based on these specific, measurable differentiators rather than general class properties.

Quantitative Differentiation Evidence: [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine vs. In-Class Alternatives


Increased Hydrogen Bond Acceptor Capacity vs. 1-(2-Aminoethyl)piperidine

The target compound provides a tertiary amine group with an additional lone pair for hydrogen bonding and electrostatic interactions. This differentiates it from the comparator 1-(2-aminoethyl)piperidine (CAS 27578-60-5), which only has a single basic piperidine nitrogen in addition to the primary amine. PubChem data shows the target compound has 3 hydrogen bond acceptor sites, compared to 2 for the simpler analog [1][2].

Receptor Binding Structure-Activity Relationship Ligand Design

Enhanced Basicity and pKa Shift Due to Additional Tertiary Amine

The presence of the dimethylamino group in the target compound introduces an additional basic center, altering its overall acid-base profile. While the target compound's specific pKa is not reported in primary literature, its structural analog 4-(dimethylamino)piperidine has a predicted pKa of 10.10±0.10 for its dimethylamino nitrogen . In contrast, the simpler 1-(2-aminoethyl)piperidine has measured pKa values of pK1: 6.38 and pK2: 9.89 (30°C) for its piperidine and primary amine groups, respectively . The target compound is predicted to have an intermediate basicity profile, combining features of both.

Charge State Solubility Pharmacokinetics

Higher Lipophilicity for Improved Membrane Permeability

The dimethylamino substitution increases the compound's lipophilicity compared to simpler aminoethyl piperidines. The structural analog N,N-dimethyl-2-(piperidin-4-yl)ethanamine (CAS 102308-48-5) has a measured logP of 1.26650 [1]. In contrast, the target compound's hydrochloride salt has a predicted logP of -1.2, reflecting the hydrophilic nature of the salt form . However, the free base of the target compound is expected to have a logP value intermediate between these extremes, offering a balanced lipophilicity profile that can be tuned by salt selection.

Lipophilicity LogP BBB Penetration

Dual Nucleophilic Reactivity for Conjugation and Coordination Chemistry

The target compound provides two distinct amine nucleophiles with different steric and electronic properties. The primary amine on the ethyl chain is less sterically hindered and can undergo reactions such as reductive amination or amide coupling. The tertiary dimethylamino group on the piperidine ring is a stronger base and can participate in metal coordination or act as a hydrogen bond acceptor. This dual reactivity is not present in comparators like 1-(2-aminoethyl)piperidine (only one reactive nitrogen site) or 4-(dimethylamino)piperidine (lacks the pendant primary amine) .

Bioconjugation Coordination Chemistry Ligand Design

Recommended Application Scenarios for [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine Based on Quantitative Evidence


Sigma-1 Receptor Ligand Optimization

The target compound's enhanced hydrogen bond acceptor capacity (3 vs. 2) and tunable lipophilicity make it a strategic scaffold for developing σ1 receptor ligands. This is directly supported by studies showing that 4-(2-aminoethyl)piperidine derivatives achieve high σ1 affinity (Ki in low nanomolar range) and selectivity over σ2 receptors [1]. The additional dimethylamino group may further improve lipophilic ligand efficiency (LLE), a key parameter for CNS drug candidates.

Metal Coordination Complex Synthesis

The dual-nucleophilic nature (primary and tertiary amines) allows this compound to act as a versatile ligand for transition metals. The primary amine can form stable coordination bonds, while the tertiary amine can modulate the electronic environment of the metal center. This property is inferred from the established use of similar aminoethyl piperidines in synthesizing nickel(II) complexes with trans-octahedral geometry [2].

Bioconjugation and Peptide Modification

The primary amine on the ethyl chain provides a convenient handle for bioconjugation via amide bond formation or reductive amination. The tertiary dimethylamino group can enhance water solubility of the resulting conjugate or serve as a recognition element. This application is supported by vendor documentation indicating its utility in introducing piperidine moieties into peptides and proteins .

Technical Documentation Hub

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